molecular formula C9H10O3 B1297826 2-Methoxy-5-methylbenzoic acid CAS No. 25045-36-7

2-Methoxy-5-methylbenzoic acid

Cat. No.: B1297826
CAS No.: 25045-36-7
M. Wt: 166.17 g/mol
InChI Key: QEFQGRZFYWPDSU-UHFFFAOYSA-N
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Description

2-Methoxy-5-methylbenzoic acid is an organic compound with the molecular formula C9H10O3. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a methoxy group (-OCH3) and the hydrogen atom at the fifth position is replaced by a methyl group (-CH3). This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-methylbenzoic acid can be achieved through several methods. One common method involves the methylation of 2-hydroxy-5-methylbenzoic acid using dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is typically carried out at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-methyl-6-nitrobenzoic acid followed by diazotization, hydrolysis, and esterification reactions. The final step involves methylation using dimethyl sulfate and subsequent hydrolysis to yield the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-5-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.

Major Products:

    Oxidation: Quinones or carboxylate derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated benzoic acids or other substituted derivatives.

Scientific Research Applications

Therapeutic Uses

The primary application of 2-Methoxy-5-methylbenzoic acid is in the pharmaceutical industry. It is recognized for its potential in developing anti-inflammatory and analgesic medications. Its unique molecular structure allows it to be effectively incorporated into formulations aimed at treating pain and inflammation, making it a valuable compound in pain management therapies .

Case Study: Anti-inflammatory Drugs

Research has demonstrated that this compound can be synthesized into various pharmaceutical products targeting chronic inflammatory conditions. A study highlighted its effectiveness as an active ingredient in formulations designed for dermatological treatments, providing relief for skin conditions due to its soothing properties .

Synthesis of Intermediates

The compound also serves as an important intermediate in the synthesis of other pharmaceutical agents. For instance, it is utilized in the preparation of methyl methoxycarboxylates, which are essential building blocks for various drugs . This versatility enhances its significance in drug formulation processes.

Application Description
Anti-inflammatory drugsUsed in formulations targeting pain and inflammation.
Dermatological treatmentsEffective in soothing skin conditions.
Synthesis intermediatesServes as a building block for other pharmaceutical compounds.

Fragrance and Skin Care

In the cosmetics sector, this compound is valued for its aromatic properties. It is commonly used in the formulation of fragrances and perfumes due to its pleasant scent profile. Furthermore, it is incorporated into skin-care products where its anti-inflammatory effects can enhance skin health .

Case Study: Natural Ingredients Trend

As consumer demand shifts towards natural and organic products, the use of this compound aligns with this trend. Brands leverage its natural properties to create clean-label cosmetic products that resonate with eco-conscious consumers .

Application Description
FragrancesUsed in perfumes for its pleasant aromatic qualities.
Skin-care productsIncorporated for its soothing and anti-inflammatory benefits.

Flavoring Agent

The compound is also utilized in the food industry as a flavoring agent. It enhances the sensory appeal of various products, including confectioneries and beverages . Its natural origin makes it an attractive option for manufacturers aiming to meet consumer preferences for organic ingredients.

Case Study: Flavor Enhancement

Research indicates that this compound can effectively improve the flavor profiles of food products while adhering to regulations regarding natural additives. This application highlights its role in developing healthier food options without compromising taste .

Application Description
Flavoring agentEnhances taste in confectioneries and beverages.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-methylbenzoic acid involves its interaction with specific molecular targets. The methoxy and methyl groups on the aromatic ring influence its reactivity and binding affinity to various enzymes and receptors. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s overall biological activity .

Comparison with Similar Compounds

  • 2-Hydroxy-5-methoxybenzoic acid
  • 4-Methoxy-2-methylbenzoic acid
  • 5-Fluoro-2-methoxybenzoic acid

Comparison: 2-Methoxy-5-methylbenzoic acid is unique due to the specific positioning of the methoxy and methyl groups, which influence its chemical properties and reactivity.

Biological Activity

2-Methoxy-5-methylbenzoic acid, with the molecular formula C9_9H10_{10}O3_3, is an organic compound classified as a derivative of benzoic acid. This compound features a methoxy group (-OCH3_3) at the 2-position and a methyl group (-CH3_3) at the 5-position of the benzene ring. Its unique structure suggests potential biological activity, making it a subject of interest in various fields including medicinal chemistry and biochemistry.

The biological activity of this compound may be attributed to its ability to interact with various biological targets, such as enzymes and receptors. The presence of the methoxy and methyl groups could enhance its binding affinity and alter its pharmacokinetic properties compared to unsubstituted benzoic acid derivatives. However, specific biochemical pathways influenced by this compound remain largely unexplored, indicating a gap in current research.

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound could possess antimicrobial properties, making it a candidate for further exploration in drug development against bacterial infections.
  • Anti-inflammatory Effects : There is evidence to suggest potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation .
  • Antioxidant Activity : Similar benzoic acid derivatives have been studied for their antioxidant properties, which help in neutralizing free radicals in biological systems .

Case Studies and Research Findings

  • Antimicrobial Activity : A study conducted on various benzoic acid derivatives indicated that compounds with methoxy substitutions often showed increased antimicrobial activity. While specific data on this compound is limited, its structural similarities suggest it may share these properties.
  • Anti-inflammatory Studies : In vitro assays have demonstrated that certain benzoic acid derivatives can inhibit inflammatory pathways. Although direct studies on this compound are lacking, its potential in this area warrants further investigation .
  • Phytochemical Analysis : Research involving plant extracts containing phenolic compounds has shown that similar structures can exhibit cytoprotective effects against oxidative stress. This suggests that this compound may also play a role in protecting cells from oxidative damage .

Summary of Biological Activities

Activity Type Potential Effects Evidence Level
AntimicrobialInhibition of bacterial growthPreliminary studies
Anti-inflammatoryReduction of inflammatory markersIndirect evidence
AntioxidantNeutralization of free radicalsIndirect evidence

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Methoxy-5-methylbenzoic acid in laboratory settings?

  • Methodological Answer : Common approaches involve nitration, esterification, and catalytic hydrogenation. For example, a scalable method starts with dimethyl 2-nitroterephthalate, undergoes controlled nitration, followed by Pd/C-catalyzed hydrogenation to reduce nitro groups to amines. Subsequent hydrolysis under basic conditions yields the carboxylic acid . Alternative routes include direct methoxylation of 5-methylsalicylic acid derivatives using methylating agents like dimethyl sulfate under alkaline conditions .

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer :

  • 1H/13C NMR : Key peaks include aromatic protons (δ 6.8–7.5 ppm for methoxy and methyl-substituted aromatic ring) and carboxylic acid protons (δ 12–13 ppm, if protonated). Methoxy groups appear as singlets near δ 3.8–4.0 ppm .
  • IR Spectroscopy : Stretching vibrations for carboxylic acid (O–H: ~2500–3000 cm⁻¹, C=O: ~1680–1700 cm⁻¹) and methoxy C–O bonds (~1250 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 180.16 for C₉H₁₀O₃⁺) and fragmentation patterns confirm structural integrity .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis. Protect from light to avoid photodegradation of the methoxy group. Pre-purify via recrystallization (e.g., using ethanol/water mixtures) to remove hygroscopic impurities that accelerate decomposition .

Q. Which analytical techniques confirm purity post-synthesis?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% typical). Mobile phases: acetonitrile/water with 0.1% trifluoroacetic acid .
  • TLC : Silica gel plates (hexane/ethyl acetate, 3:1) with visualization under UV or iodine vapor .
  • Melting Point Analysis : Sharp melting points (e.g., 148–150°C) indicate high crystallinity and purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Discrepancies arise from polymorphic forms or residual solvents. Systematic studies using polarized light microscopy or XRD identify crystalline vs. amorphous phases. Solubility profiles should be measured in buffered solutions (pH 1–12) at 25°C and 37°C, with agitation (e.g., shake-flask method). For example, in ethanol, solubility increases from 15 mg/mL (25°C) to 32 mg/mL (60°C) due to entropy-driven dissolution .

Q. What strategies minimize by-products during synthesis?

  • Methodological Answer :

  • Reaction Optimization : Use substoichiometric amounts of methylating agents to prevent over-alkylation. Monitor intermediates via in-situ FTIR or inline HPLC .
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC to isolate the target compound from isomers (e.g., 3-methoxy vs. 4-methoxy derivatives) .

Q. How to design experiments for studying pH-dependent reactivity?

  • Methodological Answer :

  • Kinetic Studies : Conduct nucleophilic substitution reactions (e.g., esterification) in buffered media (pH 2–10). Track reaction rates via UV-Vis spectroscopy or potentiometric titration .
  • Degradation Pathways : Accelerated stability testing (40°C/75% RH) identifies hydrolysis products (e.g., demethylation to salicylic acid derivatives) under acidic/basic conditions .

Q. What computational approaches predict electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-31G(d) basis sets to model frontier molecular orbitals (HOMO/LUMO), predicting redox behavior. Compare with experimental cyclic voltammetry data .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water vs. DMSO) to assess aggregation tendencies or solubility parameters .

Properties

IUPAC Name

2-methoxy-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6-3-4-8(12-2)7(5-6)9(10)11/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFQGRZFYWPDSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334269
Record name 2-Methoxy-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25045-36-7
Record name 2-Methoxy-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-5-methylbenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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